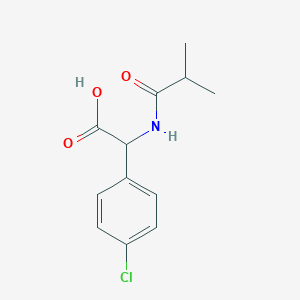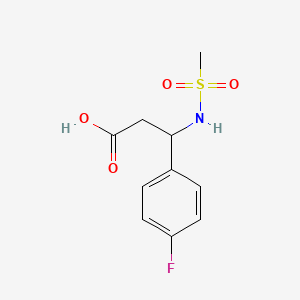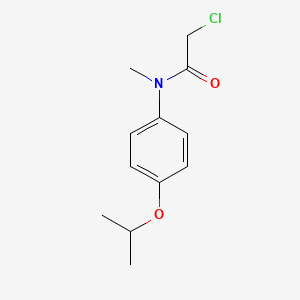![molecular formula C15H14ClNO2 B7628021 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, also known as CPME, is a chemical compound that has been studied for its potential applications in scientific research. CPME is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter in the brain that is involved in the regulation of anxiety, sleep, and other physiological processes. By enhancing the activity of GABA receptors, 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects, including the ability to modulate GABA receptor activity, reduce inflammation, and inhibit the growth of cancer cells. These effects make it a promising candidate for further study in a variety of scientific fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is that it is a relatively stable compound that can be stored for long periods of time without significant degradation. However, it is also a highly reactive compound that requires careful handling and safety precautions. Additionally, 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is not readily available in large quantities, which can make it difficult to conduct large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, including further studies on its mechanism of action, its potential therapeutic applications, and its effects on different physiological systems. Additionally, more research is needed to determine the safety and toxicity of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide, especially in the context of long-term use. Overall, 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Métodos De Síntesis
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-(phenoxymethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-(phenoxymethyl)aniline with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The synthesis of 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and neuroscience. It has been shown to have activity as a GABA receptor agonist, which could make it useful in the treatment of anxiety and other neurological disorders. 2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-8-6-12(7-9-13)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKWSPHAKODLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-{N-[(pyridin-4-yl)methyl]acetamido}butanoic acid](/img/structure/B7627945.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)


![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
